2-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide
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Overview
Description
The compound “2-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are confirmed by various spectroscopic techniques .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives have been found to exhibit a wide range of biological activities. For instance, some compounds showed comparable antimicrobial activity to standard drugs . The biological activities of these compounds are greatly influenced by the substituents on the thiazole ring .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antioxidant Activity
Benzamide compounds, which include the structure of the compound , have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelating agents . This makes them potentially useful in combating oxidative stress-related diseases.
Antibacterial Activity
These compounds have also shown antibacterial activity . They have been tested in vitro against different bacteria and have shown growth inhibitory activity . This suggests potential use in the development of new antibacterial drugs.
Antifungal Activity
Some benzamide derivatives have demonstrated antifungal activity . This suggests that they could be used in the development of antifungal medications.
Anti-inflammatory and Analgesic Activity
Compounds with a thiazole ring, which is present in the compound , have been found to have anti-inflammatory and analgesic activity . This suggests potential use in pain management and treatment of inflammatory conditions.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activity . For example, certain imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides have demonstrated cytotoxicity activity on human tumor cell lines .
Neuroprotective Activity
Thiazole compounds have also been found to have neuroprotective properties . This suggests potential use in the treatment of neurodegenerative diseases.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
For instance, they may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The orientation of the thiazole ring towards the target site and the molecular electrostatic potential (MEP) surface of the thiazole ring play significant roles in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives are known to activate or stop various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of thiazole derivatives.
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the physico-chemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental conditions .
Future Directions
Thiazole derivatives, including “2-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide”, hold promise for the development of new drugs due to their wide range of biological activities . Future research could focus on the design and synthesis of new thiazole derivatives with improved biological activities and lesser side effects .
properties
IUPAC Name |
2-[[2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-27-15-7-13(8-16(10-15)28-2)11-29-21-23-14(12-30-21)9-19(25)24-18-6-4-3-5-17(18)20(22)26/h3-8,10,12H,9,11H2,1-2H3,(H2,22,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPRFVNXEHARNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide |
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